Gadopentetate Monomeglumine is a gadolinium-based contrast agent (GBCA) widely used in MRI. [] GBCAs are a class of chemical compounds that enhance the contrast of magnetic resonance images by shortening the T1 relaxation time of water protons in their vicinity. [] This effect makes tissues and structures with a higher concentration of the contrast agent appear brighter on T1-weighted MRI images.
Gadopentetate monomeglumine is synthesized through a chemical process involving gadolinium oxide and diethylenetriamine pentaacetic acid, typically in an aqueous solution. The final product is a white crystalline solid that is highly soluble in water, making it suitable for intravenous administration during imaging procedures.
This compound falls under the category of gadolinium-based contrast agents (GBCAs), which are used in various imaging techniques, particularly MRI. It is classified as a macrocyclic chelate, which enhances its stability and reduces the risk of gadolinium release into the body.
The synthesis of gadopentetate monomeglumine involves several key steps:
The reaction conditions typically require careful control of pH and temperature to ensure high yield and purity of the final product. For instance, heating may be applied to enhance solubility and promote complex formation.
The molecular formula of gadopentetate monomeglumine is , with a molecular weight of approximately 745.814 g/mol. The structure features a central gadolinium ion coordinated by multiple carboxylate groups from the diethylenetriamine pentaacetic acid ligand, forming a stable chelate.
The spatial arrangement around the gadolinium ion enhances its paramagnetic properties, which are critical for its function as a contrast agent in MRI.
Gadopentetate monomeglumine primarily undergoes complexation reactions. It is relatively stable under physiological conditions and does not readily participate in oxidation or reduction reactions. The main reactions involved include:
These reactions are crucial for ensuring that the gadolinium remains bound within the chelate during administration and imaging procedures.
The mechanism of action for gadopentetate monomeglumine as a contrast agent involves several key processes:
Pharmacokinetics studies indicate that after intravenous administration, gadopentetate monomeglumine distributes rapidly throughout body tissues with elimination half-lives conforming to a two-compartment model.
These properties are essential for ensuring that the compound can be safely used in clinical settings without adverse effects.
Gadopentetate monomeglumine has several significant applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4